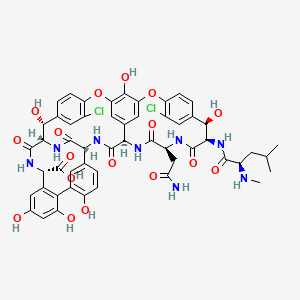

Vancomycin aglycon

概要

説明

Vancomycin aglycon is a derivative of the glycopeptide antibiotic vancomycin, which is widely used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound lacks the glycosyl groups present in vancomycin, which makes it a valuable intermediate for the synthesis of various vancomycin analogues .

作用機序

Target of Action

Vancomycin Aglycon primarily targets the D-Ala-D-Ala terminus of peptidoglycan (PG) in the bacterial cell wall . The D-Ala-D-Ala terminus of PG is crucial for the biosynthesis of the bacterial cell wall .

Mode of Action

This compound inhibits cell wall biosynthesis by binding with the D-Ala-D-Ala terminus of the peptidoglycan . The highly cross-linked heptapeptide aglycon structure of this compound is the D-Ala-D-Ala binding site . The first residue of this compound is N-methyl-leucine, which is crucial for the dipeptide binding .

Biochemical Pathways

The biochemical pathway affected by this compound is the cell wall biosynthesis pathway in bacteria . By binding to the D-Ala-D-Ala terminus of peptidoglycan, this compound prevents the incorporation of cell wall precursor units into the cell wall . This weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound is a large glycopeptide compound with a molecular weight of approximately 1450 Da . In patients with normal creatinine clearance, this compound has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6 to 12 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it an effective therapeutic agent for the treatment of serious infections by methicillin-resistant Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the glycosidic residue attached to the molecule increases its hydrophilicity, which influences its pharmacokinetic properties, such as circulation, elimination, and concentration in body fluids . Additionally, the rate and efficiency of the initial glycosylation reaction of this compound can be influenced by unusual, perhaps unexpected, aglycon substrate substituent effects .

生化学分析

Biochemical Properties

Vancomycin aglycon plays a crucial role in inhibiting bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining cell wall integrity. This compound interacts with various enzymes and proteins, including transpeptidases and glycosyltransferases, which are involved in cell wall biosynthesis . The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding and inhibit enzyme activity.

Cellular Effects

This compound exerts significant effects on bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death, particularly in Gram-positive bacteria. The compound influences cell signaling pathways by interfering with the normal function of cell wall biosynthesis enzymes, leading to altered gene expression and metabolic processes . This compound’s impact on cellular metabolism includes the inhibition of peptidoglycan synthesis, which is vital for bacterial growth and division.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D-Ala-D-Ala dipeptide of peptidoglycan precursors. This binding is facilitated by the heptapeptide aglycon structure, which forms a rigid cage-like structure through phenolic ether linkages . The interaction between this compound and the peptidoglycan precursor involves multiple hydrogen bonds, which stabilize the complex and inhibit the activity of transpeptidases and glycosyltransferases. This inhibition prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on bacterial cells can be observed over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Studies have shown that this compound remains stable in aqueous solutions at defined pH levels, with minimal degradation over time. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and bacterial growth, leading to cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections caused by Gram-positive bacteria . At higher doses, toxic effects such as nephrotoxicity and ototoxicity may be observed. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to cell wall biosynthesis. The compound interacts with enzymes such as transpeptidases and glycosyltransferases, which are essential for peptidoglycan synthesis . These interactions inhibit the normal function of these enzymes, leading to disrupted metabolic flux and altered metabolite levels. The inhibition of peptidoglycan synthesis is a key aspect of this compound’s antibacterial activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophilicity, influenced by the absence of the glycosidic moiety, affects its transport across cell membranes . This compound interacts with transporters and binding proteins that facilitate its distribution to target sites, such as bacterial cell walls. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins.

Subcellular Localization

This compound’s subcellular localization is primarily at the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis . The compound’s activity is directed to specific compartments within the bacterial cell, facilitated by targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target site and effectively inhibits cell wall biosynthesis.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of vancomycin aglycon involves a series of complex steps. One of the most efficient synthetic routes includes a 17-step process starting from the constituent amino acid subunits. Key steps in this synthesis include a one-pot Miyaura borylation-Suzuki coupling sequence to introduce the axially chiral biaryl unit, scalable macrolactamization to close one of the ring systems, and two intramolecular S_NAr cyclizations to close the other two macrocycles .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes followed by chemical modifications. The fermentation of Amycolatopsis orientalis produces vancomycin, which is then subjected to hydrolysis under mild conditions to remove the glycosyl groups, yielding this compound .

化学反応の分析

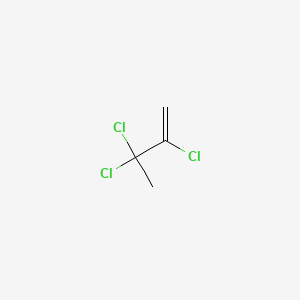

Types of Reactions: Vancomycin aglycon undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

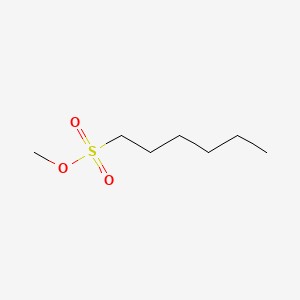

Glycosylation: Catalyzed by glycosyltransferases such as GtfE and GtfD, using nucleotide-activated sugars as donors.

Oxidation: Typically involves reagents like hydrogen peroxide or peracids under controlled conditions.

Substitution: Involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products:

科学的研究の応用

Vancomycin aglycon is extensively used in scientific research due to its role as a precursor for the synthesis of vancomycin analogues. These analogues are studied for their potential to overcome bacterial resistance mechanisms. Research applications include:

Chemistry: Synthesis of novel glycopeptide antibiotics.

Biology: Studies on the interaction of glycopeptides with bacterial cell walls.

Medicine: Development of new antibiotics to combat resistant bacterial strains.

Industry: Production of modified antibiotics with improved pharmacokinetic properties .

類似化合物との比較

Vancomycin aglycon is unique due to its highly cross-linked heptapeptide structure and its ability to form strong hydrogen bonds with bacterial cell wall precursors. Similar compounds include:

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different glycosylation patterns.

Balhimycin: Structurally similar to vancomycin but with differences in glycosylation and dimerization properties.

This compound’s unique structure and binding properties make it a valuable compound for developing new antibiotics and studying bacterial resistance mechanisms.

特性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIKFOISFAQTJQ-YZANBJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H52Cl2N8O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1143.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82198-76-3 | |

| Record name | Vancomycin aglycon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082198763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vancomycin aglycon exert its antimicrobial effect? What are the downstream consequences of its interaction with the bacterial target?

A1: this compound, the core structure of the antibiotic vancomycin, exerts its antimicrobial effect by binding to the d-Ala-d-Ala terminus of peptidoglycan precursors in bacterial cell walls. [, , , , ] This binding disrupts cell wall biosynthesis, ultimately leading to bacterial cell death. [, , , , ]

Q2: How does bacterial resistance to vancomycin emerge, and how does this relate to this compound's mechanism of action?

A2: Bacteria develop resistance to vancomycin by altering their peptidoglycan biosynthesis pathway. Instead of incorporating d-Ala-d-Ala, resistant strains incorporate d-Ala-d-Lac into their peptidoglycan precursors. [, , ] This single atom change (amide NH to ester O) drastically reduces vancomycin's binding affinity, leading to resistance. [, , ]

Q3: How has the understanding of vancomycin resistance guided research on this compound modifications?

A3: Research has focused on modifying this compound to restore its binding affinity for d-Ala-d-Lac, thereby overcoming resistance. [, , , ] This has involved exploring structural changes that can compensate for the lost hydrogen bond and destabilizing lone pair interaction caused by the d-Ala-d-Lac modification. [, , , ]

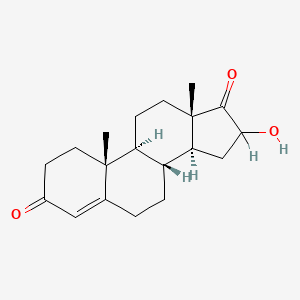

Q4: What are some of the key structural modifications that have been explored in this compound to enhance its activity against resistant bacteria?

A4: Several modifications have been investigated, including replacing the residue 4 amide carbonyl with a methylene group (resulting in [Ψ[CH2NH]Tpg4]this compound), [, ] introducing a thioamide at residue 4 ([Ψ[C(═S)NH]Tpg(4)]this compound), [] and converting the thioamide to an amidine ([Ψ[C(═NH)NH]Tpg(4)]this compound). [, ]

Q5: What is the significance of the [Ψ[C(═NH)NH]Tpg(4)]this compound modification?

A5: This modification exhibits balanced dual binding affinity for both d-Ala-d-Ala and d-Ala-d-Lac, effectively addressing the primary mechanism of vancomycin resistance. [, ]

Q6: What is the role of the E-ring aryl chloride in this compound, and how have modifications at this position affected activity?

A6: Research has explored the impact of replacing the E-ring aryl chloride with various substituents. [] While the exact role of the chloride is not fully understood, studies suggest that hydrophobic and nonpolar substituents maintain or enhance activity, while highly polar substituents are detrimental. []

Q7: How have methyl ether derivatives of this compound contributed to understanding structure-activity relationships?

A7: Synthesizing and evaluating methyl ether derivatives, especially the tetra methyl ether derivative, has provided insights into the role of specific methyl groups in enhancing activity against vancomycin-resistant bacteria. []

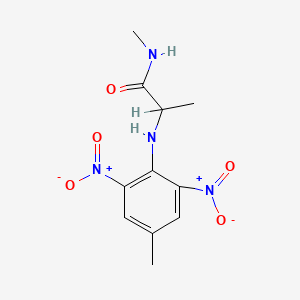

Q8: What is the significance of the N-methyl-leucine residue in this compound?

A8: N-methyl-leucine, the first residue of this compound, is crucial for dipeptide binding. [] Removing or modifying it significantly weakens this interaction, highlighting its importance for antimicrobial activity. []

Q9: How has molecular dynamics simulation been used to study this compound?

A9: Molecular dynamics simulations have provided valuable insights into the binding interactions of this compound and its derivatives with peptidoglycan analogues. [, , ] These simulations have helped elucidate the structural basis for binding affinity, the impact of modifications on binding, and the potential mechanisms underlying changes in antimicrobial activity. [, , ]

Q10: What are the future directions in this compound research?

A10: Future research will likely focus on:

- Developing more efficient synthetic routes to access a wider range of modified analogues. [, , ]

- Further exploring peripheral modifications to enhance existing activities or introduce new mechanisms of action. []

- Conducting in vivo studies to evaluate the efficacy and safety of promising analogues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)